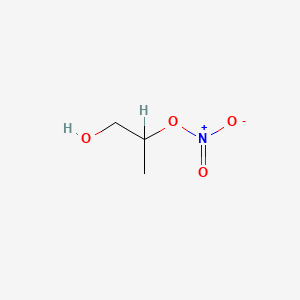

1,2-Propanediol, 2-nitrate

Description

Nomenclature and Isomeric Considerations of Nitrated Propanediols

The systematic naming of nitrated propanediols follows IUPAC conventions, which are crucial for differentiating between isomers. For "1,2-Propanediol, 2-nitrate," the name indicates a propane (B168953) backbone with a hydroxyl group on the first carbon and a nitrate (B79036) group on the second. However, the search results primarily discuss "1,2-Propanediol, dinitrate" (PGDN), where both hydroxyl groups of 1,2-propanediol are nitrated. chemeo.comwikipedia.orgnist.govnih.gov This highlights a critical aspect of nomenclature in this chemical family: the degree and position of nitration.

The nitration of 1,2-propanediol can theoretically yield two distinct mononitrate isomers:

1,2-Propanediol, 1-nitrate : The nitrate group is on the primary carbon.

This compound : The nitrate group is on the secondary carbon.

The metabolism of 1,2-Propanediol, dinitrate (PGDN) in vivo results in the formation of these two mononitrate isomers, with the 2-isomer being the predominant one. This is a significant consideration in metabolic and toxicological studies.

Furthermore, the position of the hydroxyl and nitrate groups can be on different carbon atoms of the propane chain, leading to isomers like 1,3-propanediol, dinitrate. nist.gov The nitration of glycerol (B35011), a related polyol, also produces a mixture of mono-, di-, and trinitrated isomers, illustrating the complexity of these reactions. researchgate.net

Below is a table summarizing the key identifiers for this compound and its related compounds.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 1-hydroxypropan-2-yl nitrate | Not explicitly found | C3H7NO4 |

| 1,2-Propanediol, dinitrate | 1-nitrooxypropan-2-yl nitrate | 6423-43-4 | C3H6N2O6 |

| 1,2-Propanediol, 1-nitrate | 2-hydroxypropyl nitrate | Not explicitly found | C3H7NO4 |

| 1,3-Propanediol, dinitrate | 1,3-dinitrooxypropane | 3457-90-7 | C3H6N2O6 |

Evolution of Research Interests in Organic Nitrates and Polyol Derivatives

The study of organic nitrates has a rich history, dating back to the synthesis of glyceryl trinitrate (nitroglycerin) in 1847. nih.govnih.govresearchgate.net Initially, the interest was in their explosive properties, but soon their vasodilatory effects were discovered, leading to their widespread use in medicine for conditions like angina pectoris. nih.govnih.govresearchgate.net This therapeutic application spurred further research into other organic nitrates, including isosorbide (B1672297) dinitrate and isosorbide 5-mononitrate, which were developed in the mid-20th century. nih.gov

The mechanism of action of organic nitrates, involving the release of nitric oxide (NO), was elucidated in the latter half of the 20th century. nih.govresearchgate.net This discovery opened up new avenues of research, focusing on the role of the NO/cGMP signaling pathway in various physiological and pathological processes. nih.govresearchgate.netresearcher.life

Research into polyol derivatives like 1,2-propanediol has also evolved significantly. Initially produced from petroleum-based sources, there is a growing interest in sustainable production methods from renewable feedstocks like glycerol and cellulose. google.comacs.org The chemical transformation of 1,2-propanediol itself is an active area of research, with studies exploring its oxidation to lactic acid and its conversion to propylene (B89431) oxide. researchgate.netakjournals.comacs.org

A key challenge with the chronic use of organic nitrates is the development of tolerance, a phenomenon that has been investigated for decades. ahajournals.org This has driven the search for new organic nitrate compounds with a lower potential for tolerance. nih.govresearchgate.net

Current Research Trajectories and Scholarly Significance of this compound

Current research on compounds related to this compound is multifaceted. While direct research on the isolated this compound is not extensively documented in the provided search results, its significance can be inferred from the broader context of organic nitrate and propanediol (B1597323) research.

Detailed Research Findings:

Metabolism of PGDN: As a primary metabolite of propylene glycol dinitrate (PGDN), understanding the properties of this compound is crucial for toxicological and metabolic studies of PGDN, a component of Otto Fuel II. wikipedia.org Research has shown that the metabolism of PGDN leads to the formation of both 1- and 2-mononitrate isomers.

Vasodilatory Properties: The parent class of organic nitrates is well-known for its vasodilatory effects through the release of nitric oxide (NO). nih.govresearchgate.netresearcher.life Although not directly studied in the provided results, it is plausible that this compound possesses similar properties. Research on related organic mononitrites of 1,2-propanediol has demonstrated their effectiveness as NO-releasing vasodilators. nih.gov

Precursor in Chemical Synthesis: 1,2-Propanediol, the precursor to its nitrated derivatives, is a versatile platform chemical. Research is ongoing to develop efficient catalytic methods for its conversion into valuable products like propylene oxide. acs.org For instance, potassium nitrate-loaded silica (B1680970) has been investigated as a catalyst for the transformation of 1,2-propanediol to propylene oxide. acs.org

Oxidation Reactions: Studies have explored the oxidation of 1,2-propanediol using metal nitrates, which results in the formation of lactic acid. researchgate.netakjournals.com This line of research is relevant for understanding the reactivity of the hydroxyl groups in propanediol and the potential for selective chemical transformations.

The scholarly significance of this compound lies in its position as a key metabolite of an industrially important chemical and its potential, as an organic nitrate, to contribute to the development of novel therapeutic agents. Further research is needed to isolate and characterize this compound to fully elucidate its chemical and biological properties.

Interactive Data Table: Properties of Propanediol Derivatives

| Property | 1,2-Propanediol, dinitrate | 1,3-Propanediol, dinitrate |

| Molecular Formula | C3H6N2O6 chemeo.comnist.gov | C3H6N2O6 nist.gov |

| Molar Mass | 166.09 g/mol chemeo.com | 166.09 g/mol nist.gov |

| CAS Number | 6423-43-4 chemeo.comnist.gov | 3457-90-7 nist.gov |

| Synonyms | Propylene glycol dinitrate, PGDN chemeo.comwikipedia.orgnih.gov | Trimethylene dinitrate nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c1-3(2-5)8-4(6)7/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCMMKIIGJXXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873561 | |

| Record name | 2-Nitrooxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-74-4 | |

| Record name | 1,2-Propanediol, 2-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrooxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(nitrooxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways of Nitrated 1,2 Propanediol Analogs

Chemical Synthesis Approaches for Organic Nitrates

The synthesis of organic nitrates, including 1,2-Propanediol, 2-nitrate, involves the introduction of a nitrooxy group (-ONO2) onto an organic backbone. Various methods have been developed to achieve this transformation, ranging from classical direct nitration to more sophisticated catalytic systems.

Direct Nitration of Hydroxylated Substrates

The most traditional method for the synthesis of organic nitrates is the direct nitration of alcohols using a mixture of concentrated nitric acid and sulfuric acid. This approach, while effective, often suffers from a lack of selectivity, especially when multiple hydroxyl groups are present, and can lead to over-nitration. For a diol like 1,2-propanediol, direct nitration would likely produce a mixture of the 1-mononitrate, 2-mononitrate, and the dinitrate.

Recent advancements have focused on milder and more selective methods. One such approach is the use of a bench-stable, recyclable organic nitrating reagent derived from saccharin. This reagent, in conjunction with a Lewis acid catalyst, has been successfully employed for the electrophilic nitration of a wide range of alcohols under mechanochemical conditions, which reduces solvent usage and enhances sustainability. nih.gov

Another strategy involves the reaction of haloalcohols with silver nitrate (B79036) (AgNO₃). For instance, 3-bromo-1-propanol (B121458) has been converted to 3-nitrooxypropanol in high yield by treatment with silver nitrate in acetonitrile. This method offers a pathway to selectively introduce a nitrate group at a specific position if a suitable halo-substituted precursor is available.

Catalytic Systems in Organic Nitrate Synthesis

Catalytic systems offer a promising avenue for achieving higher selectivity and efficiency in organic nitrate synthesis. A novel catalytic method utilizing a bench-stable and recoverable N,6-dinitrosaccharin reagent in combination with magnesium triflate has been developed for the mild and selective O-nitration of alcohols. This system demonstrates broad substrate scope and excellent functional group tolerance, including the successful mononitration of diols. nih.govresearchgate.net

The use of transition metal catalysts has also been explored. While not specifically detailed for this compound, the general principle of using catalysts to control the regioselectivity of reactions involving diols is well-established. For example, organocatalysis has been reviewed as a strategy for the selective functionalization of diols, highlighting the potential for developing catalysts that can differentiate between primary and secondary hydroxyl groups. rsc.org

Strategies for Mononitration Selectivity

Achieving mononitration, particularly regioselective mononitration of a diol like 1,2-propanediol to yield this compound, is a significant synthetic challenge. The hydroxyl groups at the primary (C1) and secondary (C2) positions exhibit different reactivities, which can be exploited to achieve selectivity.

One study on the mechanochemical nitration of phenylethane-1,2-diol, a compound structurally similar to 1,2-propanediol, demonstrated a preference for the nitration of the primary alcohol. nih.gov Functionalization of the secondary alcohol was only observed when more than one equivalent of the nitrating reagent was used. This suggests that by carefully controlling the stoichiometry of the reagents, selective mononitration at the primary position may be achievable. To obtain the desired 2-nitrate isomer, a strategy that favors the secondary alcohol would be required.

Enzymatic approaches have also been investigated for nitration reactions. While biocatalytic nitration offers the potential for high selectivity, current methods are often limited by substrate scope and may exhibit poor regioselectivity with some peroxidases. acs.org However, the discovery of enzymes like halohydrin dehalogenases, which can catalyze the ring-opening of epoxides with nitrite (B80452), opens up new possibilities for the stereoselective and regioselective synthesis of nitro-alcohols, which are precursors to the target nitrate esters. acs.org

Below is a table summarizing various synthetic approaches for organic nitrates:

| Method | Reagents | Key Features | Selectivity |

| Direct Nitration | HNO₃/H₂SO₄ | Traditional method | Often low, risk of over-nitration |

| Mechanochemical Nitration | N-nitro-saccharin derivative, Lewis acid | Reduced solvent, sustainable | Preferential nitration of primary alcohols in diols |

| Silver Nitrate Method | Haloalcohol, AgNO₃ | Selective for position of halogen | High, dependent on precursor |

| Catalytic Nitration | N,6-dinitrosaccharin, Mg(OTf)₂ | Mild conditions, broad scope | Good for mononitration of diols |

| Enzymatic Nitration | Peroxidases, H₂O₂, NaNO₂ | Biocatalytic, mild conditions | Variable, often poor regioselectivity |

Reaction Mechanisms in Organic Nitration

Understanding the reaction mechanisms at a molecular level is crucial for the rational design of selective and efficient synthetic methods. Theoretical and computational studies provide valuable insights into the reactivity of nitrating agents and the structure of transition states.

Theoretical Investigations of Nitrate Radical Reactivity (e.g., with alkenes)

The nitrate radical (NO₃•) is a key reactive species in atmospheric chemistry and can also be involved in certain nitration reactions. Theoretical studies, often employing Density Functional Theory (DFT), have investigated the reactivity of the nitrate radical, particularly its addition to alkenes. These studies are relevant as the electronic principles governing these reactions can provide insights into the electrophilic attack on the oxygen of an alcohol during O-nitration.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of nitration reactions. DFT calculations have been used to model the transition state structures and reaction pathways.

A study on the catalytic O-nitration of alcohols using N,6-dinitrosaccharin and magnesium triflate included DFT mechanistic studies. nih.govresearchgate.net These calculations revealed a dual role for the magnesium catalyst, activating both the nitrating reagent and the alcohol substrate. The modeling also identified a barrierless proton transfer following the formation of a nitrooxonium ion intermediate.

Such computational models can help to explain and predict the regioselectivity observed in the nitration of diols. By comparing the activation energies for the formation of the 1-nitrate and 2-nitrate isomers of 1,2-propanediol, it would be possible to theoretically determine which position is more susceptible to nitration under specific catalytic conditions. These theoretical insights are invaluable for the development of synthetic protocols that can selectively yield this compound.

Conversion Pathways Involving 1,2-Propanediol as a Precursor or Product

Catalytic Transformations of 1,2-Propanediol (e.g., to propylene (B89431) oxide using potassium nitrate-loaded silica (B1680970) catalyst)

The conversion of bio-derived 1,2-propanediol (1,2-PDO) into more valuable chemicals, such as propylene oxide (PO), is an area of significant research interest. One notable method involves the dehydrative epoxidation of 1,2-PDO in a solid-gas reaction system. A series of supported alkali metal salts have been investigated for this purpose, with potassium nitrate-loaded silica (KNO₃/SiO₂) emerging as a particularly effective catalyst. nih.govacs.orgnih.gov

The catalytic performance is influenced by several factors, including the choice of support material, the cation and anion of the alkali metal salt, and the calcination temperature during catalyst preparation. nih.govacs.orgnih.gov Research indicates that catalysts with mild basicity tend to exhibit higher yields of propylene oxide. nih.govacs.orgnih.gov In studies utilizing a KNO₃/SiO₂ catalyst, a maximum propylene oxide yield of 58.2% has been reported at a reaction temperature of 400 °C under atmospheric pressure. nih.govacs.orgnih.gov

The selection of the alkali metal nitrate has a considerable impact on the conversion of 1,2-PDO and the selectivity towards propylene oxide. Among various silica-supported alkali nitrates, KNO₃/SiO₂ has been identified as the most promising candidate for this transformation. acs.orgacs.org

Table 1: Effect of Different Alkali Nitrate Catalysts on 1,2-Propanediol Conversion Note: This interactive table is based on findings that KNO₃/SiO₂ is the best candidate among various alkali nitrates for the conversion of 1,2-PDO to PO.

| Catalyst | 1,2-PDO Conversion (%) | Propylene Oxide Selectivity (%) | Propylene Oxide Yield (%) |

|---|---|---|---|

| LiNO₃/SiO₂ | Data not available | Data not available | Data not available |

| NaNO₃/SiO₂ | Data not available | Data not available | Data not available |

| KNO₃/SiO₂ | Data indicates highest performance | Data indicates highest performance | Up to 58.2 |

| RbNO₃/SiO₂ | Data not available | Data not available | Data not available |

| CsNO₃/SiO₂ | Data not available | Data not available | Data not available |

The calcination temperature used in the preparation of the KNO₃/SiO₂ catalyst also plays a crucial role in its activity and selectivity. An increase in calcination temperature from 400 to 550 °C leads to a corresponding increase in both the conversion of 1,2-PDO and the selectivity for propylene oxide. However, further increasing the calcination temperature to 600 °C results in a significant decrease in 1,2-PDO conversion. nih.govacs.org The catalyst has also demonstrated the potential for reuse after calcination in the air at 550 °C. nih.gov

Table 2: Effect of Calcination Temperature on KNO₃/SiO₂ Catalyst Performance Note: This interactive table illustrates the impact of calcination temperature on the catalytic performance for 1,2-PDO conversion to PO.

| Calcination Temperature (°C) | 1,2-PDO Conversion (%) | Propylene Oxide Selectivity (%) |

|---|---|---|

| 400 | Increasing | Increasing |

| 550 | Peak Performance | Peak Performance |

| 600 | 37.0 (dramatic decrease) | 60.4 (rolls back) |

Hydrogenolysis of Glycerol (B35011) to 1,2-Propanediol: Mechanistic Aspects

The production of 1,2-propanediol from glycerol, a readily available byproduct of biodiesel production, is a key green and sustainable chemical process. mdpi.com The hydrogenolysis of glycerol involves the cleavage of C-O and C-C bonds in the presence of a catalyst and hydrogen. encyclopedia.pub The selective cleavage of a C-O bond is necessary to produce 1,2-propanediol. encyclopedia.pub The reaction mechanism is complex and several pathways have been proposed, largely dependent on the catalyst and reaction conditions employed.

Two of the most frequently reported mechanisms are the dehydration-hydrogenation pathway and the etherification-hydrogenation pathway.

The dehydration-hydrogenation mechanism proposes that glycerol first dehydrates to form an intermediate, acetol (hydroxyacetone). encyclopedia.pubnih.gov This intermediate is then subsequently hydrogenated to yield 1,2-propanediol. encyclopedia.pubnih.gov This mechanism is favored by bifunctional catalysts that possess both dehydration and hydrogenation capabilities. encyclopedia.pub For instance, a Cu/Cr₂O₄ catalyst has been used to carry out the liquid-phase hydrogenolysis of glycerol at 200 °C and 1.4 MPa of H₂, where acetol was identified as an intermediate. encyclopedia.pubnih.gov The presence of weak acid sites on the catalyst can enhance the dehydration of glycerol to acetol, while metallic sites, such as copper, facilitate the subsequent hydrogenation. mdpi.com

The etherification-hydrogenation mechanism suggests an alternative route where glycerol is first dehydrated to form glycidol (B123203) as an intermediate. encyclopedia.pubnih.gov This glycidol intermediate is then hydrogenated to form 1,2-propanediol. encyclopedia.pubnih.gov This pathway was proposed based on studies using Cu-ZnO catalysts at temperatures between 180–240 °C and a hydrogen pressure of 4.2 MPa. encyclopedia.pubnih.gov In this proposed mechanism, the dehydration of glycerol to glycidol is thought to occur on the surface of ZnO particles, followed by hydrogenation on the Cu particles. encyclopedia.pubnih.gov

Other proposed mechanisms include a dehydrogenation-dehydration-hydrogenation pathway, where glycerol is first dehydrogenated to glyceraldehyde, which is then dehydrated and subsequently hydrogenated. nih.gov

Table 3: Proposed Mechanistic Pathways for Glycerol Hydrogenolysis to 1,2-Propanediol Note: This interactive table summarizes the key proposed mechanisms for the conversion of glycerol to 1,2-propanediol.

| Mechanistic Pathway | Key Intermediate | Example Catalyst(s) |

|---|---|---|

| Dehydration-Hydrogenation | Acetol (Hydroxyacetone) | Cu/Cr₂O₄, Copper/Zirconia |

| Etherification-Hydrogenation | Glycidol | Cu-ZnO |

| Dehydrogenation-Dehydration-Hydrogenation | Glyceraldehyde | Not specified |

Environmental Transformation and Degradation Pathways of Nitrated Propanediols

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For nitrated propanediols, these include photolysis, hydrolysis, and oxidation by reactive species in the atmosphere and aqueous environments.

Photolysis Mechanisms in Aqueous and Atmospheric Phases

Photolysis, the breakdown of compounds by light, is a potential degradation pathway for organic nitrates. In the atmosphere, organic nitrates can be formed through the photo-oxidation of hydrocarbons in the presence of nitrogen oxides (NOx). For instance, propylene (B89431) glycol 1,2-dinitrate (PGDN) has been identified as a product in the photo-oxidation of propylene-NOx systems. Once formed, these organic nitrates are subject to further photolytic degradation.

The photolysis of organic nitrates can lead to the cleavage of the nitrooxy group, releasing nitrogen dioxide (NO₂) back into the atmosphere (RONO₂ + hν → RO• + •NO₂). This process can influence the atmospheric nitrogen cycle and the formation of ozone. The photolysis lifetimes of some small alkyl carbonyl nitrates have been estimated to be between 0.5 to 9 hours, which is comparable to other atmospheric loss processes. noaa.gov In the particle phase, photolysis of organic nitrates can also produce NO₂ and hydroperoxy radicals (HO₂), which can impact subsequent chemical reactions within aerosols. rsc.org

Recent research on various organic nitrates (RONO₂) has shown that their photolysis rates can be significantly lower in the aqueous phase compared to the gas phase. copernicus.org For multifunctional organic nitrates, the presence of other functional groups can influence the photolysis rate, but a consistent enhancement has not been observed in the aqueous phase, in contrast to gas-phase reactions. copernicus.org

Table 1: Comparison of Photolysis Lifetimes for Selected Organic Nitrates

| Compound | Phase | Estimated Photolysis Lifetime |

|---|---|---|

| Small Alkyl Carbonyl Nitrates | Gas | 0.5 - 9 hours noaa.gov |

| Various Organic Nitrates (general) | Aqueous | Generally longer than in gas phase copernicus.org |

Hydrolytic Stability and Kinetics

Hydrolysis, the reaction with water, is a significant sink for organic nitrates in the environment, particularly for those that partition into the aqueous phase of aerosols. The rate of hydrolysis is highly dependent on the molecular structure of the organic nitrate (B79036).

Table 2: Relative Hydrolytic Stability of Organic Nitrate Isomers

| Nitrate Type | Relative Hydrolysis Rate | Typical Lifetime (at acidic pH) |

|---|---|---|

| Primary | Slow | Stable at neutral pH |

| Secondary | Moderate | More stable than tertiary |

| Tertiary | Fast | Minutes to hours |

Oxidative Pathways (e.g., reaction with photochemically-produced hydroxyl radicals)

The reaction with photochemically-produced hydroxyl radicals (•OH) is a major oxidative pathway for organic compounds in the atmosphere. For organic nitrates, this reaction typically proceeds through the abstraction of a hydrogen atom from the alkyl chain, forming a nitrooxyalkyl radical.

Systematic studies on C10 alkyl nitrate isomers have shown that the position of the nitrate group significantly influences the reaction pathways. tandfonline.comtandfonline.com While the nitrate group itself lowers the vapor pressure of the oxidation products, its position can alter the branching ratios of the reaction to favor the formation of more volatile products. tandfonline.com For a secondary nitrate like 1,2-Propanediol, 2-nitrate, the hydroxyl radical can abstract a hydrogen atom from different positions on the carbon backbone, leading to a variety of secondary organic aerosol products. tandfonline.com In the gas phase, both photolysis and reaction with the •OH radical are expected to be the dominant fate of organic nitrates. copernicus.org

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many environmental contaminants.

Microbial Biotransformation and Biodegradation Studies (e.g., poor biodegradation of dinitrates)

The biodegradation of nitrated propanediols has been a subject of study, with some conflicting findings regarding the efficacy of microbial degradation, particularly for dinitrates like propylene glycol dinitrate (PGDN). Some studies have suggested that PGDN shows limited biodegradation. nih.gov For instance, mixed bacterial cultures from municipal sewage that were acclimated to Otto Fuel II (which contains PGDN) did not degrade the compound. nih.gov

However, other research has demonstrated that certain microorganisms are capable of degrading PGDN. A notable example is Bacillus sp. ATCC 51912, which was found to sequentially denitrate PGDN. noaa.gov The process involves the removal of one nitrate group to form propylene glycol mononitrate (PGMN), followed by the removal of the second nitrate group to yield propylene glycol. noaa.gov The second denitration step was observed to be slower than the first. noaa.gov The parent compound, propylene glycol, is known to be readily biodegradable under both aerobic and anaerobic conditions. dur.ac.ukmedwinpublishers.com

Enzymatic Pathways Involved in Nitrated Compound Metabolism (e.g., hemoglobin-mediated metabolism of dinitrates)

The metabolism of organic nitrates can be facilitated by various enzymatic and non-enzymatic systems. In mammals, hemoglobin plays a significant role in the breakdown of dinitrates. The reaction between dinitrates and oxyhemoglobin is a non-enzymatic, first-order process that results in the oxidation of hemoglobin to methemoglobin and the release of nitrite (B80452) and nitrate ions. tandfonline.comnih.gov The resulting mononitrates can be further broken down by denitrifying enzymes in tissues. tandfonline.com

In microorganisms, specific enzymes are responsible for the denitration of these compounds. Studies with cell-free extracts of Bacillus sp. ATCC 51912 have shown that the denitration of PGDN can occur without the need for regenerable cofactors such as NAD(P)H or ATP, suggesting the involvement of a hydrolase-type enzyme. noaa.gov Other research on the degradation of nitroglycerin, a related compound, has identified enzymes from the Old Yellow Enzyme (OYE) family, such as PETN reductase, as being capable of nitrate ester reduction. Additionally, enzymes like aldehyde dehydrogenase (ALDH) and glutathione-S-transferase (GST) have been implicated in the metabolism of organic nitrates, primarily through the release of nitric oxide or nitrite. dur.ac.uk

Microbial Utilization of 1,2-Propanediol: Analogous Pathways

While specific microbial degradation pathways for this compound are not extensively detailed in readily available literature, the metabolic fate of the parent compound, 1,2-Propanediol (propylene glycol), has been well-studied. These pathways provide an analogous framework for understanding the potential microbial breakdown of its nitrated derivative, likely following initial transformation steps that remove the nitrate group.

Microorganisms, particularly bacteria, can utilize 1,2-propanediol as a carbon and energy source under both aerobic and anaerobic conditions. nih.gov Several distinct anaerobic metabolic routes have been identified:

Deoxyhexose Pathway: Some bacteria produce S-1,2-PDO from the metabolism of deoxyhexose sugars like fucose and rhamnose. nih.gov

Methylglyoxal Pathway: This pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal, which is then reduced to form R-1,2-PDO. nih.govnih.gov

Lactate Pathway: A more recently discovered pathway involves the reduction of lactic acid to 1,2-PDO under anaerobic and acidic conditions, as observed in some Lactobacillus species. nih.govresearchgate.net

Under anaerobic conditions, the fermentation of 1,2-propanediol is a key process. For instance, Propionibacterium freudenreichii metabolizes 1,2-propanediol into propionate (B1217596) and 1-propanol. nih.govwur.nl This process often involves the formation of specialized protein-based organelles called bacterial microcompartments (BMCs). nih.govwur.nl These BMCs encapsulate the enzymes of the pathway, sequestering toxic intermediates like propionaldehyde (B47417) and enhancing the efficiency of the metabolic process. nih.govnih.gov The initial step in this degradation is the conversion of 1,2-propanediol to propionaldehyde, catalyzed by a coenzyme B12-dependent diol dehydratase. researchgate.net The propionaldehyde is then either oxidized to propionyl-CoA (a precursor to propionate) or reduced to 1-propanol. nih.govresearchgate.net

This microbial utilization of 1,2-propanediol is significant in various environments, including the human gut, where it is a major end product of fucose and rhamnose degradation by intestinal microbiota. nih.govwur.nl The ability to metabolize 1,2-propanediol can provide a competitive advantage to certain bacteria, including both probiotic species and pathogens like Salmonella enterica and Listeria monocytogenes. nih.govfrontiersin.org

The table below summarizes key aspects of the microbial pathways for 1,2-propanediol utilization.

Microbial Metabolic Pathways for 1,2-Propanediol

| Pathway Name | Primary Substrate(s) | Key Intermediate(s) | Primary End Product(s) | Common Microorganisms | Stereoisomer Produced |

|---|---|---|---|---|---|

| Deoxyhexose Pathway | Fucose, Rhamnose | Lactaldehyde | 1,2-Propanediol | Salmonella typhimurium, Klebsiella pneumonia nih.gov | S-1,2-PDO nih.gov |

| Methylglyoxal Pathway | Glucose (via DHAP) | Methylglyoxal | 1,2-Propanediol | Escherichia coli (engineered) nih.gov | R-1,2-PDO nih.gov |

| Lactate Pathway | Lactic Acid | Not fully elucidated | 1,2-Propanediol, Acetic Acid | Lactobacillus buchneri, Lactobacillus parabuchneri nih.gov | Not specified nih.gov |

| Anaerobic Fermentation | 1,2-Propanediol | Propionaldehyde | Propionate, 1-Propanol | Propionibacterium freudenreichii, Clostridium perfringens nih.govnih.gov | Not applicable |

Environmental Compartmentalization and Fate Modeling

The environmental distribution of this compound is governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Atmospheric Partitioning and Transport

The atmospheric fate of this compound is influenced by its volatility and its partitioning between the gas and aerosol phases. Organic nitrates can have long atmospheric lifetimes, allowing for long-range transport away from source regions. copernicus.org However, more functionalized and oxidized organic nitrates exhibit lower volatility and can partition significantly to condensed phases, such as aqueous aerosols and cloud droplets. copernicus.org

Once in the atmosphere, the parent compound, propylene glycol, is subject to rapid photochemical oxidation by hydroxyl radicals, with an estimated half-life of about 20 hours. cdc.gov Due to its high water solubility and low vapor pressure, propylene glycol itself is primarily transported in aqueous media and does not significantly volatilize from water. cdc.gov For organic nitrates, atmospheric removal occurs through photolysis and reaction with hydroxyl radicals in both the gas and aqueous phases. copernicus.org The presence of the nitrate group deactivates the molecule, making oxidation by OH radicals slower than for the parent alcohol. copernicus.org Despite this, partitioning into cloud and fog water can be a significant sink for these compounds. copernicus.orgresearchgate.net

The table below presents key physical properties that influence the atmospheric partitioning of 1,2-Propanediol and its dinitrate derivative, providing context for the expected behavior of this compound.

Physical Properties Influencing Atmospheric Fate

| Compound | CAS Number | Vapor Pressure | Henry's Law Constant (kH) | Water Solubility |

|---|---|---|---|---|

| 1,2-Propanediol | 57-55-6 | 0.07 mmHg at 20°C cdc.gov | Not specified | Miscible cdc.govsigmaaldrich.com |

| 1,2-Propanediol, dinitrate | 6423-43-4 | Not specified | 1.8 x 10² M/atm | Not specified |

Persistence Prediction in Aquatic and Terrestrial Systems

The persistence of this compound in aquatic and terrestrial environments is expected to be limited by two primary degradation pathways: microbial biodegradation and chemical hydrolysis.

Biodegradation: The parent compound, 1,2-propanediol, is known to be rapidly and readily biodegradable in both water and soil under aerobic and anaerobic conditions by a wide variety of microorganisms. nih.govdtic.mil This rapid biodegradation is expected to be a major removal process, limiting its persistence and potential for leaching into groundwater. cdc.gov It is plausible that once the nitrate group is removed from this compound, the resulting 1,2-propanediol would be quickly mineralized by ubiquitous microbes. nih.govnih.gov

Chemical Hydrolysis: The nitrate ester bond is susceptible to hydrolysis, particularly under alkaline conditions. dtic.mil This chemical degradation pathway would cleave the nitrate group, yielding 1,2-propanediol and nitric acid. Studies on various nitrate esters show that the rate of hydrolysis is influenced by the molecular structure, with electron-withdrawing groups (like additional nitrate or hydroxyl groups) increasing the reaction rate. dtic.mil The presence of the hydroxyl group on the adjacent carbon in this compound would likely facilitate this hydrolysis compared to a simple alkyl nitrate.

Advanced Analytical Methodologies for Nitrated Propanediols

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the separation and quantification of 1,2-Propanediol, 2-nitrate from complex matrices. These techniques leverage the differential partitioning of the analyte between a stationary and a mobile phase to achieve separation.

Gas Chromatography (GC) with Selective Detectors (e.g., FID)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like propanediol (B1597323) derivatives. When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity and robust quantification. The FID is particularly effective for organic analytes and is a standard detector for purity assessment.

For the analysis of related compounds, such as 1,2-propanediol, specific GC-FID methods have been developed. For instance, a method for determining 1,2-propanediol in isosorbide (B1672297) mononitrate injection utilizes a PEG-20M capillary column with nitrogen as the carrier gas. google.com The temperature program typically starts at an initial temperature, holds for a short period, and then ramps up to a final temperature to ensure the elution of all components. google.com Key parameters for such an analysis are outlined in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Column | PEG-20M Capillary Column | google.com |

| Injector Temperature | 220 °C | google.com |

| Detector | Flame Ionization Detector (FID) | google.com |

| Carrier Gas | Nitrogen (N₂) | google.com |

| Flow Rate | 30 cm/s | google.com |

| Temperature Program | Initial: 120 °C (1 min), Ramp: 10 °C/min to 200 °C, Hold: 1 min | google.com |

Another application involves the determination of 1,2-propanediol dinitrate in blood, where GC is combined with electron-capture detection (ECD) for enhanced sensitivity, allowing for detection at nanogram-per-milliliter levels. nih.gov This method employs a 3% base deactivated SP-2250 on Supelcoport column, which provides excellent separation with minimal tailing of the analyte peak. nih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For nitrated propanediols, HPLC methods often employ derivatization to enhance detection and separation.

Derivatization strategies typically involve introducing a chromophore or fluorophore into the analyte molecule. nih.gov This is particularly useful for compounds that lack a strong UV-absorbing or fluorescent functional group. For the analysis of nitrate (B79036) and nitrite (B80452) in biological samples, a common approach involves pre-column derivatization with 2,3-diaminonaphthalene (B165487) (DAN) to form a fluorescent product, which can then be detected with high sensitivity. nih.gov

The general principles of derivatization for HPLC analysis include:

Introduction of Chromophores: To enable detection by UV-Vis detectors.

Introduction of Fluorophores: For highly sensitive fluorescence detection. nih.gov

Introduction of Ionizable Groups: To improve separation by ion-exchange chromatography or enhance ionization for mass spectrometry (MS) detection.

A reverse-phase HPLC method has been described for the separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Enantiomeric Resolution in Chiral Systems

Since this compound contains a chiral center, the separation of its enantiomers is often necessary, particularly in pharmaceutical contexts. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

This can be achieved through several methods, with chiral column chromatography being a prominent technique. wikipedia.org In this approach, a chiral stationary phase (CSP) is used to create a diastereomeric interaction with the enantiomers, leading to different retention times and thus separation. For instance, the resolution of racemic mixtures of nitropropranolol has been successfully achieved using a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol (B130326) with a small amount of diethylamine. nih.gov

Another strategy involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. wikipedia.org For the analysis of 1,2-propylene glycol enantiomers, a method involving pre-column derivatization with an aldehyde or ketone compound in the presence of a catalyst has been developed to overcome issues of peak tailing on chiral GC columns. google.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound. These methods provide detailed information about the molecular structure and chemical bonding within the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net These techniques are complementary and offer a wealth of information about the functional groups present. thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: From the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

C-H stretching: From the alkyl backbone, usually appearing around 2850-3000 cm⁻¹.

NO₂ stretching: The nitrate group will exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1600-1650 cm⁻¹ and 1250-1300 cm⁻¹, respectively.

C-O stretching: Associated with the alcohol and nitrate ester functionalities, appearing in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrate group's symmetric stretch would be expected to produce a strong Raman signal. The selectivity of Raman spectroscopy is based on polarizability, often emphasizing polymer backbones and delocalized bonding. thermofisher.com

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 | Weakly active |

| C-H Stretch | 2850-3000 | 2850-3000 |

| NO₂ Asymmetric Stretch | 1600-1650 | Weakly active |

| NO₂ Symmetric Stretch | 1250-1300 | Strongly active |

| C-O Stretch | 1000-1200 | 1000-1200 |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. nih.gov It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would be employed for complete structural confirmation.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the propanediol backbone. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. The proton attached to the carbon bearing the nitrate group would be shifted downfield compared to the protons on the other carbons. Splitting patterns (e.g., doublets, triplets, multiplets) would reveal the number of neighboring protons, allowing for the assignment of each signal to a specific proton in the molecule.

The ¹³C NMR spectrum would show distinct signals for each of the three carbon atoms in the propanediol backbone. The carbon atom bonded to the nitrate group would be significantly deshielded and appear at a higher chemical shift (further downfield) compared to the other two carbons.

Analysis of multidimensional NMR spectra can provide even more detailed structural information, confirming atom connectivity and spatial arrangements. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound (molecular formula: C₃H₇NO₄), the theoretical molecular weight is approximately 121.09 g/mol . In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.

While a reference electron ionization mass spectrum for this compound is not available in publicly accessible scientific databases, the fragmentation pattern can be predicted based on the known behavior of organic nitrates. The molecular ion peak, if observed, would appear at an m/z of approximately 121.

The fragmentation of organic nitrates under EI conditions is characterized by the cleavage of the O-NO₂ bond. This typically results in prominent peaks corresponding to the nitrogen dioxide cation ([NO₂]⁺) at m/z 46 and the nitric oxide cation ([NO]⁺) at m/z 30. acs.orgmdpi.comresearchgate.net These ions are considered diagnostic for the presence of a nitrate ester functional group. mdpi.comresearchgate.net

Further fragmentation of the 1,2-propanediol backbone would lead to a series of other characteristic ions. The cleavage of C-C and C-O bonds results in smaller charged fragments. The stability of the resulting carbocations and radical species governs the relative abundance of these fragment peaks.

Table 1: Predicted Key Mass-to-Charge (m/z) Values in the Mass Spectrum of this compound

| m/z Value | Predicted Ion Fragment | Fragment Name |

| 121 | [C₃H₇NO₄]⁺• | Molecular Ion |

| 75 | [C₃H₇O₂]⁺ | Propylene (B89431) Glycol Cation |

| 46 | [NO₂]⁺ | Nitrogen Dioxide Cation |

| 45 | [C₂H₅O]⁺ | Ethoxy Cation / [CH₃CHO]⁺• |

| 43 | [C₃H₇]⁺ | Propyl Cation / [CH₃CO]⁺ |

| 31 | [CH₃O]⁺ | Methoxy Cation |

| 30 | [NO]⁺ | Nitric Oxide Cation |

Hyphenated and Coupled Analytical Systems

To analyze complex mixtures and enhance selectivity, mass spectrometry is often coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful alternative for the analysis of polar, non-volatile, or thermally labile compounds that are not amenable to GC. While this compound is sufficiently volatile for GC, LC-MS provides a method that may not require heating, thus reducing the risk of thermal degradation.

The analysis of the parent compound, 1,2-propanediol, and other glycols has been successfully performed using LC-MS/MS. nih.govoup.comoup.com These methods often employ derivatization to improve chromatographic retention and ionization efficiency. For instance, a Schotten-Baumann derivatization using benzoyl chloride has been used for the analysis of various glycols in serum. oup.com Another approach involves hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating polar compounds like glycols and has been used to determine propylene glycol in e-cigarette refill liquids. mdpi.com

For this compound, a reversed-phase LC method could be developed, or a HILIC approach could be employed for direct analysis. Coupling the LC system to a tandem mass spectrometer (MS/MS) would allow for highly selective and sensitive quantification using multiple reaction monitoring (MRM).

Table 3: Example LC-MS/MS Parameters for Analysis of Related Glycols

| Parameter | Condition |

| Column | HILIC or Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/water or Methanol/water with additives (e.g., ammonium (B1175870) formate) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) oup.commdpi.com |

| Derivatization (Optional) | Benzoyl chloride nih.govoup.com |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies and Sustainable Production Routes

The synthesis of nitrate (B79036) esters has traditionally involved nitrating agents like mixed nitric and sulfuric acids, a process that poses significant safety and environmental challenges. dtic.mil Modern research is pivoting towards inherently safer and more efficient methods. Novel strategies applicable to the synthesis of 1,2-Propanediol, 2-nitrate include the use of chip-based microreactors, which offer superior control over reaction conditions and minimize the risks associated with exothermic nitration reactions. researchgate.net

A cornerstone of future research is the development of sustainable production routes, which begins with the synthesis of the precursor, 1,2-propanediol. The chemical industry is undergoing a significant shift from petroleum-based production to more environmentally friendly methods. acs.org Traditional routes rely on the hydrolysis of propylene (B89431) oxide derived from crude oil. acs.orgacs.org Emerging sustainable alternatives focus on renewable feedstocks. acs.orgfigshare.com One of the most promising pathways is the hydrogenolysis of glycerol (B35011), a readily available byproduct of biodiesel production. acs.orgacs.org Additionally, biotechnological methods, including the fermentation of sugars and metabolic engineering of microorganisms like Escherichia coli, are being developed to produce 1,2-propanediol from renewable resources such as cellobiose. acs.orgnih.govskemman.is Adopting these bio-based routes for the precursor is a critical first step toward the sustainable manufacturing of this compound. acs.org

| Production Route | Precursor Source | Key Process | Sustainability Aspect |

| Traditional | Crude Oil | Hydrolysis of Propylene Oxide acs.org | Non-renewable, energy-intensive. acs.org |

| Bio-based (Chemical) | Glycerol (Biodiesel byproduct) acs.org | Catalytic Hydrogenolysis acs.org | Utilizes renewable feedstock and industrial byproduct. acs.org |

| Bio-based (Biotechnological) | Sugars (e.g., Glucose, Cellobiose) | Microbial Fermentation skemman.is | Employs renewable biomass and engineered microbes. nih.gov |

Advanced Computational Predictions and Experimental Validation

In the absence of extensive experimental data for this compound, advanced computational modeling serves as a powerful tool for predicting its properties. dtic.mil Molecular modeling techniques, such as those using the COMPASS force field, have been successfully parameterized and validated for other nitrate esters, allowing for the accurate prediction of molecular structures, vibrational frequencies, and condensed-phase properties like density and heat of vaporization. dtic.milacs.org For this compound, ab initio calculations and Density Functional Theory (DFT) can be employed to determine molecular geometries and reaction energetics. dtic.mil Furthermore, recent advancements using neural network potential (NNP) models can simulate thermal decomposition mechanisms with DFT-level precision, providing insights into the stability and energy release of the molecule. rsc.org

The validation of these computational predictions is crucial and requires rigorous experimental work. dtic.mil This involves synthesizing the compound and characterizing it using a suite of analytical techniques. Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) can be used to identify thermal decomposition products, with results comparable to those from computational methods like Time-Dependent Density Functional Theory (TDDFT). nih.gov Other essential experimental methods include differential scanning calorimetry to determine thermal properties like melting and decomposition temperatures, and various spectroscopic techniques (NMR, FT-IR) to confirm the molecular structure. acs.org

| Computational Method | Predicted Property | Experimental Validation Technique |

| Density Functional Theory (DFT) / Ab initio methods dtic.mil | Molecular structure, reaction energetics, vibrational frequencies. | X-ray Crystallography, NMR, FT-IR Spectroscopy. dtic.milacs.org |

| COMPASS Force Field / Molecular Dynamics (MD) acs.org | Liquid density, heat of vaporization, mechanical properties. | Densitometry, Calorimetry, Mechanical Testing. acs.org |

| Neural Network Potential (NNP) Simulations rsc.org | Thermal decomposition pathways and kinetics. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). rsc.org |

| Time-Dependent DFT (TDDFT) nih.gov | Excited states, vibronic transitions of decomposition products. | Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy. nih.gov |

Understanding Environmental Dynamics in Complex Matrices

The environmental fate of this compound is a critical area of research, as organonitrates can influence atmospheric chemistry and local ecosystems. copernicus.org While specific data for this compound is limited, its behavior can be inferred from related molecules. The nitrate ester functional group makes it a type of organonitrate, which can act as sinks and reservoirs for nitrogen oxides (NOx) in the atmosphere. copernicus.org Their atmospheric lifetime is influenced by photolysis, oxidation by hydroxyl radicals, and deposition. copernicus.org In aqueous environments and soil, hydrolysis of the nitrate group and biodegradation are expected to be key transformation processes. researchgate.net

The propanediol (B1597323) backbone is known to be biodegradable under both aerobic and anaerobic conditions, with half-lives in surface water and soil typically ranging from a few days to a week. cdc.govnih.gov Studies on propylene glycol in airport soils have shown that its degradation can be enhanced by the addition of nutrients and that the presence of nitrate as an electron acceptor can lead to its full mineralization without the production of reduced by-products. nih.govresearchgate.net The environmental dynamics of this compound in complex matrices like soil and sediment would depend on factors such as microbial populations, oxygen levels, pH, and the presence of other organic matter. cdc.govnih.gov The release of inorganic nitrate as a metabolite is a potential outcome, which itself has environmental implications. nih.gov

Integration of Multi-Disciplinary Approaches in Nitrated Polyol Research

Advancing the understanding and application of nitrated polyols like this compound necessitates a highly integrated, multi-disciplinary approach. This field lies at the intersection of several scientific and engineering disciplines. google.com

Chemistry and Chemical Engineering: This forms the foundation, focusing on developing safer and more sustainable synthesis routes (e.g., flow chemistry), and understanding decomposition mechanisms. researchgate.netnih.gov

Materials Science: Research in this area explores the potential of nitrated polyols as energetic plasticizers in propellants and explosives, or as precursors for other functional materials like polymers. researchgate.netmdpi.com The physical properties, sensitivity, and performance are key areas of investigation. researchgate.netnih.gov

Computational Science: High-level modeling and simulation provide crucial insights into molecular properties, stability, and reactivity, guiding experimental efforts and enhancing safety. dtic.milrsc.org

Environmental Science: This discipline is essential for assessing the lifecycle impact of these compounds, from production to disposal, including their fate, transport, and potential for biodegradation in soil and water. copernicus.orgcdc.gov

Collaborative research centers, such as the Purdue Energetics Research Center (PERC), exemplify this multidisciplinary model by bringing together experts to address challenges in energetic materials "from molecules to munitions". purdue.edupurdue.edu By integrating these diverse perspectives, the scientific community can accelerate the development of advanced materials like this compound while ensuring their safety, sustainability, and performance.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,2-Propanediol, 2-nitrate for experimental design?

- Methodological Answer : Key properties include melting point, boiling point, solubility, and thermal stability. For example, the boiling point of structurally related compounds like 1,2-Propanediol diacetate is 463.7 K (190.55°C) under standard conditions, as determined by gas chromatography . Solubility in polar/non-polar solvents can be inferred from extraction studies using diluents like toluene, which show partitioning behavior dependent on hydrogen bonding and polarity . Differential scanning calorimetry (DSC) is recommended to assess thermal stability and phase transitions, leveraging protocols validated for similar diols .

Q. How should researchers safely handle 1,2-Propanediol derivatives in laboratory settings?

- Methodological Answer : Safety protocols must align with SDS guidelines, including:

- Use of nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for propylene glycol derivatives .

- Storage in inert atmospheres (e.g., nitrogen) to avoid nitrate group decomposition.

- Neutralization of waste using reducing agents (e.g., sodium bisulfite) to mitigate explosive risks from nitro compounds .

Q. What analytical techniques are effective for quantifying this compound in complex mixtures?

- Methodological Answer :

- Derivatization-GC/MS : Acetylation or benzoate formation enhances volatility for gas chromatography. For example, 1,2-Propanediol diacetate (boiling point 463.7 K) can be analyzed using a DB-5MS column with electron ionization .

- Chiral HPLC : To resolve enantiomers, use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase, referencing enantiomeric separation protocols for (R)- and (S)-1,2-Propanediol .

- NMR Spectroscopy : H and C NMR can identify nitration sites via chemical shift changes (e.g., deshielding of adjacent protons to -ONO) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 1,2-Propanediol derivatives in nitration reactions?

- Methodological Answer : Enantiomeric purity impacts reaction kinetics and product distribution. For example, (R)-1,2-Propanediol (melting point 194.3 K) may exhibit steric hindrance during nitration due to its configuration, altering regioselectivity. Kinetic studies using polarimetry or chiral chromatography can track enantiomer-specific reactivity . Computational modeling (DFT) is recommended to predict transition states and optimize catalyst design for stereocontrolled synthesis.

Q. What factors explain overloading in solvent extraction of 1,2-Propanediol, and how can this be optimized?

- Methodological Answer : Overloading (>1:1 molar ratio of diol to extractant, e.g., NPB ions) arises from multi-dentate complexation via -OH groups. Key factors:

- pH : Lower pH (<3) enhances protonation of nitrate groups, weakening hydrogen bonding .

- Diluent Polarity : Toluene (log P = 2.5) improves phase separation compared to polar diluents .

- Temperature : Higher temperatures (313 K) reduce viscosity, increasing diffusion rates but may destabilize complexes .

- Optimization : Use a Box-Behnken experimental design to model variables (pH, temperature, extractant concentration) and maximize partition coefficients .

Q. What methodologies are effective for measuring thermophysical properties of 1,2-Propanediol mixtures?

- Methodological Answer : The transient hot-wire method is validated for binary mixtures (e.g., ethanol/1,2-Propanediol) across 233–313 K. Key steps:

- Calibrate the apparatus with reference fluids (e.g., deionized water).

- Measure thermal conductivity (λ) at incremental mole fractions (0.2–0.8) and temperatures.

- Compare data to predictive models (e.g., Filippov equation) to assess hydrogen bonding contributions .

Data Contradictions and Resolutions

- Boiling Point Discrepancies : reports 461.15 K for (R)-1,2-Propanediol, while cites 463.7 K for its diacetate derivative. These values are consistent with increased molecular weight and reduced polarity in esterified forms .

- Extraction Efficiency : notes higher loading than prior studies (Randel, 1991), attributed to improved extractant purity or optimized mixing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.